3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one

Physicochemical property Lipophilicity Drug-likeness

Researchers pursuing TNKS inhibitor SAR face irreproducible outcomes when substituting regioisomeric dihydroquinazolinones lacking the 4-ylmethyl spacer. 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one (CAS 104260-24-4) is the validated K-756 precursor. • Mandatory intermediate for K-756 (TNKS1 IC50 31 nM, TNKS2 IC50 36 nM; PDB 5ETY) • Methylene spacer preserves induced-pocket binding; LogP 2.44 vs 2.19 for direct-attachment analogs • Dual-vector derivatization at N3 and piperidine NH enables divergent library synthesis targeting PARP1, p38α MAPK, or PROTAC design

Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
Cat. No. B11865263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one
Molecular FormulaC14H19N3O
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1CNCCC1CN2CC3=CC=CC=C3NC2=O
InChIInChI=1S/C14H19N3O/c18-14-16-13-4-2-1-3-12(13)10-17(14)9-11-5-7-15-8-6-11/h1-4,11,15H,5-10H2,(H,16,18)
InChIKeyCBXLWGDRNJSRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one: Physicochemical and Structural Baseline


3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one (CAS 104260-24-4, free base; CAS 92311-23-4, hydrochloride) is a bicyclic heterocycle comprising a 3,4-dihydroquinazolin-2(1H)-one core linked via a methylene spacer to a piperidine ring at the 4-position. It has a molecular formula of C14H19N3O (MW 245.32) and computed physicochemical properties including LogP 2.44, topological polar surface area (TPSA) 44.37 Ų, two hydrogen bond donors, two hydrogen bond acceptors, and two freely rotatable bonds . The compound serves as a privileged synthetic building block, most notably as the critical intermediate for K-756, a potent and selective tankyrase (TNKS) inhibitor with demonstrated IC50 values of 31 nM (TNKS1) and 36 nM (TNKS2) [1].

3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one: Differentiation from Generic Analogs


Superficial structural similarity among piperidine-substituted dihydroquinazolinones masks functionally decisive differences in lipophilicity, conformational flexibility, and substitution geometry that directly govern downstream synthetic utility and biological performance. For example, the direct-attachment analog 3-(piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one lacks the methylene spacer, reducing LogP by approximately 10.7% (2.19 vs. 2.44) and eliminating one rotatable bond, which alters the spatial presentation of the basic amine for further derivatization . Regioisomeric 1-(piperidin-4-yl) attachment shifts the piperidine to the N1 position, drastically lowering computed logP to 0.8 and changing hydrogen-bonding geometry, thereby compromising compatibility with the quinazolinone N3-substitution pattern required for tankyrase-targeted inhibitor design [1]. These quantifiable differences mean that in-class substitution without explicit head-to-head validation risks irreproducible synthetic outcomes and altered pharmacological profiles.

3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one: Differentiation Evidence vs. Analogs


Methylene Spacer Enhances Lipophilicity vs. Direct-Attachment Analog

The target compound 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one possesses a computed LogP of 2.44, which is 0.25 log units (10.7%) higher than the direct-attachment comparator 3-(piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one (LogP 2.19) . This difference arises from the additional methylene carbon, which increases molecular weight from 231.29 to 245.32 Da without altering TPSA (44.37 Ų for both compounds) . In contrast, the regioisomer 1-(piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one shows a substantially lower XLogP3 of 0.8, representing a 67% reduction in lipophilicity due to altered hydrogen-bonding capacity at the N1 position [1].

Physicochemical property Lipophilicity Drug-likeness

Conformational Flexibility from Added Rotatable Bond

The target compound possesses two freely rotatable bonds compared to one rotatable bond in the direct-attachment analog 3-(piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one, while both maintain identical TPSA of 44.37 Ų . The regioisomer 1-(piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one also has only one rotatable bond and a comparable TPSA, but its XLogP3 of 0.8 is significantly suboptimal [1]. The added methylene group in the target compound decouples conformational degrees of freedom from polar surface area, permitting greater orientational sampling of the piperidine basic amine without compromising bioavailability parameters dictated by TPSA.

Conformational flexibility Molecular design Structure-activity relationship

4-Ylmethyl Isomer as Precursor for Tankyrase Inhibitor K-756

The 4-ylmethyl substitution geometry of the target compound is the specific attachment point required for elaboration to K-756 (3-((1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl)methyl)-3,4-dihydroquinazolin-2(1H)-one; CAS 130017-40-2), a direct and selective tankyrase inhibitor with IC50 values of 31 nM (TNKS1) and 36 nM (TNKS2) [1]. The crystal structure of K-756 bound to human tankyrase-1 (PDB 5ETY, 2.90 Å resolution) confirms that the 4-ylmethyl-piperidine linker positions the dihydroquinazolinone core for optimal induced-pocket binding [2]. In contrast, positional isomers with 2-ylmethyl (CAS 1420987-42-3) or 3-ylmethyl (CAS 1420898-76-5) attachment would project the piperidine nitrogen into divergent trajectories, precluding the same productive geometry for further N-alkylation to yield K-756-class inhibitors.

Tankyrase inhibition Scaffold hopping Wnt/β-catenin pathway

Hydrochloride Salt for Improved Solubility and Handling

While the free base (CAS 104260-24-4) has limited aqueous solubility and is described as soluble in organic solvents such as DMSO and ethanol , the hydrochloride salt (CAS 92311-23-4) is reported as a white to off-white crystalline solid that is soluble in water and various organic solvents, making it suitable for pharmaceutical applications . The hydrochloride salt has a molecular weight of 281.78 g/mol (C14H20ClN3O) versus 245.32 g/mol for the free base, and is available at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC . This stands in contrast to the direct-attachment analog 3-(piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride, which has a molecular weight of 267.75 g/mol but lacks the methylene spacer critical for K-756 elaboration.

Salt form selection Aqueous solubility Synthetic intermediate handling

Privileged Scaffold for p38 MAP Kinase and PARP Inhibition

The 3,4-dihydroquinazolin-2(1H)-one scaffold, when appropriately substituted, has demonstrated potent inhibition across multiple target classes. In the p38α MAP kinase series, dihydroquinazolinone inhibitors with piperidine substituents achieved IC50 values as low as 0.2–1.4 nM [1][2]. In the PARP1 inhibitor series (US9283222), dihydroquinazolinone derivatives displayed Ki values down to 0.1 nM in biochemical assays [3]. While these specific potencies are associated with elaborated analogs rather than the unsubstituted intermediate itself, the scaffold's demonstrated versatility across distinct target classes supports the compound's procurement value as a central intermediate for divergent lead optimization. The target compound's 4-ylmethyl substitution pattern preserves the N3 position for derivatization while the piperidine NH serves as a handle for further diversification — a dual-vector strategy that direct-attachment analogs (N3-piperidin-4-yl) cannot replicate.

Kinase inhibition PARP Privileged scaffold

Batch-Certified Purity and Analytical Documentation

Commercial suppliers of 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride provide batch-specific analytical data packages including NMR (¹H and ¹³C), HPLC purity assessment, and GC analysis, with purity specifications of 95%–98% . The free base is available at 95% minimum purity with cataloged Lot-specific traceability . In comparison, the 2-ylmethyl positional isomer (CAS 1420987-42-3) and 3-ylmethyl positional isomer (CAS 1420898-76-5) show limited supplier coverage with fewer documented analytical data packages . The ISO-certified quality systems of major suppliers (e.g., MolCore) ensure batch-to-batch consistency suitable for pharmaceutical R&D and regulatory-facing quality control requirements .

Quality control Analytical characterization Reproducibility

3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one: Research and Industrial Applications


Tankyrase-Targeted Wnt/β-Catenin Inhibitor Development

As the direct synthetic precursor to K-756 , this compound is the mandatory starting material for medicinal chemistry programs targeting tankyrase 1/2. The free piperidine NH serves as the attachment point for 6,7-dimethoxyquinazolin-4-yl or alternative quinazoline/quinoline substituents, enabling elaboration to TNKS inhibitors with IC50 values in the 30-100 nM range. The crystal structure of K-756 bound to TNKS1 (PDB 5ETY, 2.90 Å) [1] provides a structural template for structure-based design, with the methylene spacer maintaining optimal geometry for induced-pocket binding. Programs requiring novel IP around TNKS inhibition can leverage this intermediate for rapid SAR expansion while referencing the validated K-756 binding mode.

Divergent Library Synthesis for p38 and PARP Inhibitors

The dual-vector derivatization capability (N3 position for substituent variation; piperidine NH for capping or extension) makes this compound an ideal central intermediate for divergent library synthesis targeting p38α MAP kinase, where dihydroquinazolinone analogs have achieved IC50 values of 0.2-1.4 nM [2][3], and PARP1, where Ki values down to 0.1 nM have been reported for elaborated dihydroquinazolinones [4]. The higher LogP (2.44 vs. 2.19 for direct attachment analogs) and additional conformational flexibility may yield PK advantages for lead compounds emerging from such libraries.

CNS Drug Discovery with Lipophilic Basic Amine Scaffolds

With a LogP of 2.44, TPSA of 44.37 Ų, and a basic piperidine amine (pKa ~9-10), the compound occupies favorable CNS drug-like chemical space . The dihydroquinazolinone core is structurally related to adoprazine (SLV-313), a clinical-stage atypical antipsychotic bearing D2 antagonist and 5-HT1A agonist properties [5]. The 4-ylmethyl substitution pattern permits systematic modification of both the quinazolinone aromatic region and the piperidine nitrogen, supporting lead optimization programs for neurological or psychiatric indications where balanced receptor pharmacology is required.

Fragment-Based Drug Discovery and PROTAC Linker Chemistry

The compound's molecular weight (245.32 Da) and relatively low complexity make it suitable as a fragment-sized starting point for fragment-based screening. More importantly, the free piperidine NH provides a robust handle for linker attachment in PROTAC (PROteolysis TArgeting Chimera) design, while the dihydroquinazolinone core can be further functionalized to recruit E3 ligases or optimize target engagement. The availability of both free base and hydrochloride salt forms with comprehensive analytical documentation ensures compatibility with diverse reaction conditions encountered in multi-step PROTAC synthesis workflows.

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